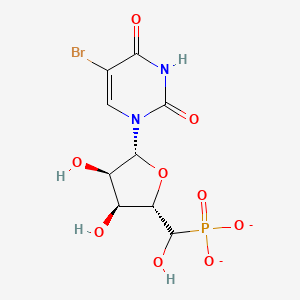
5'-Uridylic acid,5-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Uridylic acid, 5-bromo- is a derivative of uridine monophosphate, a nucleotide that plays a crucial role in the synthesis of RNA. This compound is characterized by the substitution of a bromine atom at the 5’ position of the uracil ring, which imparts unique properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Uridylic acid, 5-bromo- typically involves the bromination of uridine monophosphate. One common method includes the use of uracil as the starting material, which is mixed with a solvent and a catalyst. The mixture is heated to 75-85°C and maintained for 25-35 minutes. After cooling to 40-50°C, a brominating reagent is added, and the temperature is increased to 55-60°C for 18-22 hours. The reaction mixture is then cooled to 5-15°C to precipitate the primary crystals, which are dried to obtain crude 5-bromouracil .
Industrial Production Methods
In an industrial setting, the production of 5’-Uridylic acid, 5-bromo- can be scaled up using similar reaction conditions. The process involves the bromination of uracil derivatives, followed by purification steps to achieve high yield and purity. The reaction conditions are optimized to ensure cost-effectiveness and environmental sustainability .
化学反応の分析
Types of Reactions
5’-Uridylic acid, 5-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Brominating Reagents: Such as bromine or N-bromosuccinimide.
Catalysts: Including phosphorus tribromide for halogenation reactions.
Solvents: Water, methanol, or other polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups .
科学的研究の応用
5’-Uridylic acid, 5-bromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a probe for studying RNA synthesis and function.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of biosensors and diagnostic tools
作用機序
The mechanism of action of 5’-Uridylic acid, 5-bromo- involves its incorporation into RNA, where it can interfere with normal RNA function. The bromine atom at the 5’ position can form covalent bonds with other molecules, affecting the stability and function of the RNA. This compound can also interact with specific enzymes and proteins, altering their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Uridine Monophosphate (UMP): The parent compound without the bromine substitution.
5-Bromouridine: A similar compound with bromine substitution but lacking the phosphate group.
5-Fluorouridine: Another derivative with a fluorine atom instead of bromine.
Uniqueness
5’-Uridylic acid, 5-bromo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorescent nature makes it particularly useful in biochemical assays and research .
特性
分子式 |
C9H10BrN2O9P-2 |
|---|---|
分子量 |
401.06 g/mol |
IUPAC名 |
5-bromo-1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[hydroxy(phosphonato)methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12BrN2O9P/c10-2-1-12(9(17)11-6(2)15)7-4(14)3(13)5(21-7)8(16)22(18,19)20/h1,3-5,7-8,13-14,16H,(H,11,15,17)(H2,18,19,20)/p-2/t3-,4+,5-,7+,8?/m0/s1 |
InChIキー |
LICJYTMNTVSKLK-RIYKKHTBSA-L |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)C(O)P(=O)([O-])[O-])O)O)Br |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(O)P(=O)([O-])[O-])O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


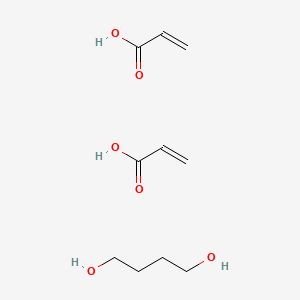
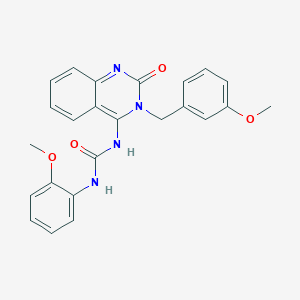
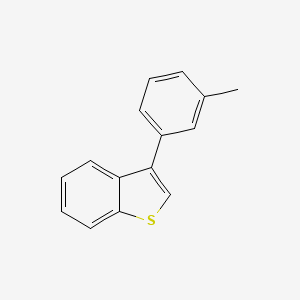
![N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B14115653.png)

![CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester](/img/structure/B14115665.png)

![2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B14115672.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14115675.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14115681.png)

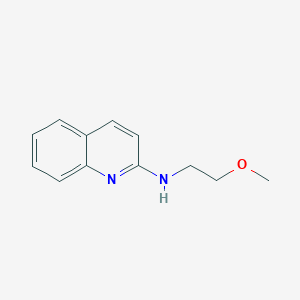
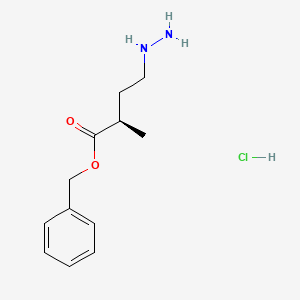
![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14115704.png)
